molecular formula C21H27NO3 B15032234 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide

Cat. No.: B15032234
M. Wt: 341.4 g/mol
InChI Key: CDBZKURVDORIRH-UHFFFAOYSA-N
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Description

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide is an organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the phenoxy intermediate: The reaction between 3-methyl-4-(propan-2-yl)phenol and an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Amidation reaction: The phenoxyacetic acid intermediate is then reacted with 4-(propan-2-yloxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-methyl-4-(propan-2-yl)phenoxy]propanoic acid
  • Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate
  • (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(propan-2-yloxy)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide

InChI

InChI=1S/C21H27NO3/c1-14(2)20-11-10-19(12-16(20)5)24-13-21(23)22-17-6-8-18(9-7-17)25-15(3)4/h6-12,14-15H,13H2,1-5H3,(H,22,23)

InChI Key

CDBZKURVDORIRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)OC(C)C)C(C)C

Origin of Product

United States

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